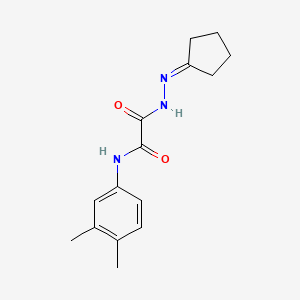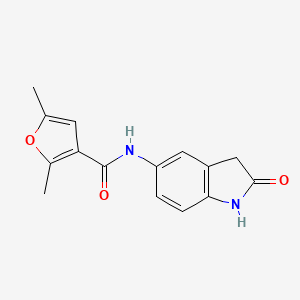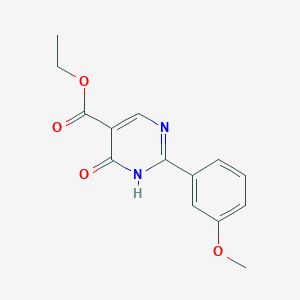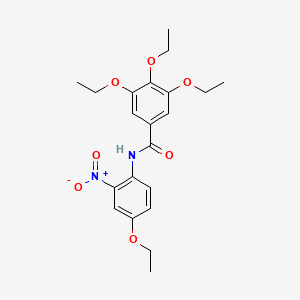
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and has a molecular formula of C24H20O7.
Mecanismo De Acción
The mechanism of action of DBOB involves its ability to bind to the GABAB receptor and enhance the activity of the receptor. This results in the modulation of neurotransmitter release and neuronal excitability, leading to the observed effects of DBOB.
Biochemical and Physiological Effects
DBOB has been shown to have various biochemical and physiological effects such as reducing the release of glutamate, increasing the release of GABA, and reducing the activity of voltage-gated calcium channels. These effects contribute to the observed analgesic, anti-inflammatory, and anxiolytic effects of DBOB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBOB in lab experiments is its high potency and selectivity towards the GABAB receptor. This allows for precise modulation of the receptor activity. However, one limitation is the lack of long-term studies on the safety and toxicity of DBOB.
Direcciones Futuras
There are several future directions for the research on DBOB. One direction is to study its potential as a treatment for neurological disorders such as epilepsy, anxiety, and depression. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, long-term safety and toxicity studies should be conducted to ensure the safety of DBOB for human use.
Conclusion
In conclusion, DBOB is a chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the modulation of the GABAB receptor, resulting in various biochemical and physiological effects. While there are advantages to using DBOB in lab experiments, further research is needed to fully understand its potential as a treatment for neurological disorders and as an analgesic and anti-inflammatory agent.
Métodos De Síntesis
The synthesis method of DBOB involves the reaction of 4-oxo-4-phenylbutanoic acid with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic anhydride in the presence of a catalyst. The reaction results in the formation of DBOB, which is then purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
DBOB has potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been studied for its ability to act as a positive allosteric modulator of the GABAB receptor, which is a target for various neurological disorders such as epilepsy, anxiety, and depression. DBOB has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 4-oxo-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-16(14-4-2-1-3-5-14)7-9-20(23)26-13-17(22)15-6-8-18-19(12-15)25-11-10-24-18/h1-6,8,12H,7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOLSKTBUOKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 4-oxo-4-phenylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)



![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)